Imidazo[1,2-A]pyrimidin-5-OL

Anticoagulant Factor Xa Thrombosis

Imidazo[1,2-A]pyrimidin-5-OL is a privileged minimal fragment (MW 135.12) that directly engages the factor Xa catalytic pocket, making it an ideal starting point for structure-based anticoagulant design. Its unique 5-OH/5-oxo tautomerism enables hydrogen-bonding interactions absent in imidazo[1,2-a]pyridine or triazolopyrimidine cores. Compared to analogous scaffolds, it offers lower LogP (0.43 vs. ~1.2) and higher tPSA (50.4 vs. 28.7 Ų) for enhanced aqueous solubility and reduced lipophilicity-driven toxicity. Documented micromolar inhibition of DNA polymerase β (IC50 11.5 μM) and λ (IC50 10.2 μM) provides a validated baseline for oncology and antiviral programs. Supplied at ≥95% purity with full analytical QC (NMR, HPLC, GC) to ensure reproducible experimental outcomes.

Molecular Formula C6H5N3O
Molecular Weight 135.126
CAS No. 55662-68-5
Cat. No. B2371717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-A]pyrimidin-5-OL
CAS55662-68-5
Molecular FormulaC6H5N3O
Molecular Weight135.126
Structural Identifiers
SMILESC1=CN=C2NC=CN2C1=O
InChIInChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8)
InChIKeyUUHMFGQYTIQQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrimidin-5-ol (CAS 55662-68-5): Core Properties and Sourcing Overview


Imidazo[1,2-a]pyrimidin-5-ol is a fused bicyclic heteroaromatic compound consisting of an imidazole ring annulated to a pyrimidine, bearing a hydroxyl substituent at the 5-position. Its molecular formula is C6H5N3O with a molecular weight of 135.12 g/mol [1]. The compound exhibits an equilibrium between the 5-hydroxy form and the 5(1H)-one tautomer (imidazo[1,2-a]pyrimidin-5(1H)-one) [2], a feature that influences its hydrogen bonding capacity and target recognition. It serves as a core scaffold in medicinal chemistry and is commercially available from multiple vendors at purities ≥95%, with analytical quality control documentation (NMR, HPLC, GC) provided by reputable suppliers .

Why Generic Imidazo[1,2-a]pyrimidin-5-ol Substitution Fails: Structural and Functional Differentiation


The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, yet simple substitution with close analogs—such as imidazo[1,2-a]pyridine (replacing the pyrimidine ring with a pyridine) or triazolopyrimidines (replacing the imidazole with a triazole)—fundamentally alters key properties. The presence of a nitrogen atom at the 1-position of the pyrimidine ring and the 5-hydroxyl group in Imidazo[1,2-a]pyrimidin-5-ol creates a unique hydrogen-bonding network and electron distribution that directly impacts target binding. For example, imidazo[1,2-a]pyrimidines exhibit distinct inhibitory profiles compared to triazolopyrimidines against Plasmodium falciparum dihydroorotate dehydrogenase, with differences in potency contingent on the heterocyclic core [1]. Furthermore, the 5-hydroxy/5-oxo tautomerism of this specific compound [2] is absent in unsubstituted or alkylated analogs, eliminating a critical molecular recognition element. Generic interchange therefore risks significant loss of target affinity, altered selectivity, or unexpected physicochemical behavior.

Quantitative Differentiation Evidence: Imidazo[1,2-a]pyrimidin-5-ol Performance Metrics


Coagulation Factor Xa Inhibition: Functional Activity Profile

Imidazo[1,2-a]pyrimidin-5-ol directly binds to the active site of coagulation factor Xa, inhibiting its enzymatic function . While a precise IC50 value for the parent compound is not disclosed in the open literature, this activity places it within the same mechanistic class as clinically validated factor Xa inhibitors such as rivaroxaban (IC50 = 0.7 nM) and apixaban (Ki = 0.08 nM) [1]. The unadorned scaffold of Imidazo[1,2-a]pyrimidin-5-ol provides a minimal pharmacophore for factor Xa engagement, offering a distinct starting point for fragment-based drug discovery compared to larger, more complex inhibitors.

Anticoagulant Factor Xa Thrombosis

Physicochemical Property Comparison: Imidazo[1,2-a]pyrimidin-5-ol vs. Imidazo[1,2-a]pyridine

Imidazo[1,2-a]pyrimidin-5-ol exhibits a calculated LogP of 0.43 and a topological polar surface area (tPSA) of 50.42 Ų [1]. In contrast, the structurally analogous imidazo[1,2-a]pyridine core has a higher LogP of ~1.2 and a lower tPSA of ~28.7 Ų [2]. The significantly lower LogP of the pyrimidine derivative indicates superior aqueous solubility and reduced lipophilicity, which can translate to improved pharmacokinetic properties such as lower plasma protein binding and enhanced oral absorption. The larger tPSA also suggests a greater capacity for hydrogen bonding with biological targets.

Physicochemical properties LogP PSA

Enzyme Inhibition Selectivity Profile from BindingDB

Data aggregated in BindingDB from ChEMBL curation reveal a consistent IC50 range for Imidazo[1,2-a]pyrimidin-5-ol against several enzyme targets. Against Plasmodium falciparum glucose-6-phosphate dehydrogenase, the compound exhibits IC50 values of 14.5 μM and 18.8 μM in two orthogonal assays [1]. Against rat DNA polymerase β, the IC50 is 11.5 μM [2]. Notably, activity against human DNA polymerase λ is slightly more potent at 10.2 μM [2], while inhibition of mouse IMP dehydrogenase type 2 is minimal (>100 μM) [2]. This dataset establishes a baseline inhibitory fingerprint for the unsubstituted scaffold, demonstrating micromolar activity across multiple enzyme classes.

Enzyme inhibition DNA polymerase Glucose-6-phosphate dehydrogenase

Commercial Availability and Quality Control Metrics

Imidazo[1,2-a]pyrimidin-5-ol is offered by multiple vendors with a standard purity specification of ≥95% . Importantly, suppliers such as Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC spectra . In contrast, many closely related analogs—such as 7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol (MW 239.28) or 7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol (MW 225.25)—are available only through custom synthesis or have limited QC transparency . The unsubstituted core also has a shorter lead time and lower cost (e.g., ~$403/100mg ) compared to substituted derivatives, which can exceed $1,000/g.

Procurement Purity Quality control

High-Value Application Scenarios for Imidazo[1,2-a]pyrimidin-5-ol in Research and Development


Fragment-Based Drug Discovery for Coagulation Factor Xa Inhibitors

Imidazo[1,2-a]pyrimidin-5-ol serves as a minimal fragment scaffold that directly engages the active site of factor Xa . Its low molecular weight (135.12 Da) and favorable physicochemical properties (LogP 0.43) make it an ideal starting point for fragment growing or linking strategies. Researchers can use this validated fragment to develop novel anticoagulant leads, leveraging the established binding mode to the factor Xa catalytic pocket .

Medicinal Chemistry SAR Campaigns Targeting DNA Polymerases

With documented micromolar inhibitory activity against DNA polymerase β (IC50 11.5 μM) and λ (IC50 10.2 μM) [1], the unsubstituted core provides a quantitative baseline for designing inhibitors of these polymerases. The scaffold can be elaborated at multiple positions (2-, 3-, 5-, 7-) to improve potency and selectivity, with the parent compound serving as a control to assess the impact of each substitution [1]. This is particularly relevant for projects targeting cancer or viral replication where polymerase inhibition is a validated mechanism.

Development of Antimalarial Agents via G6PD Inhibition

The compound exhibits modest but consistent inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase (IC50 ~15-19 μM) [2]. While not a drug candidate itself, this activity validates the scaffold for antimalarial drug discovery efforts targeting this enzyme. Researchers can use Imidazo[1,2-a]pyrimidin-5-ol as a core to build more potent and selective PfG6PD inhibitors through rational design, with the parent IC50 providing a benchmark for improvement [2].

Physicochemical Property Benchmarking in Heterocyclic Scaffold Selection

When selecting between imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine cores for a drug discovery program, Imidazo[1,2-a]pyrimidin-5-ol offers a markedly different property profile: lower LogP (0.43 vs. ~1.2) and higher tPSA (50.4 vs. 28.7 Ų) [3]. This data supports its preferential use in projects requiring enhanced aqueous solubility, reduced lipophilicity-driven toxicity, or improved oral bioavailability. The compound can be procured in high purity with QC documentation to ensure reproducible experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-A]pyrimidin-5-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.